

2-Chloro-5-hydroxymethylphenylboronic acid

chemical structure

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Compound of Interest

Compound Name:	2-Chloro-5-hydroxymethylphenylboronic acid
Cat. No.:	B1369529

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An In-depth Technical Guide to **2-Chloro-5-hydroxymethylphenylboronic acid** for Advanced Synthesis and Drug Discovery

Abstract

2-Chloro-5-hydroxymethylphenylboronic acid is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a versatile hydroxymethyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reliable synthetic protocols, key chemical transformations, and strategic applications in drug development, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. **2-Chloro-5-hydroxymethylphenylboronic acid** is typically a white to off-white solid, stable under standard laboratory conditions. Its key properties are summarized below.

Property	Value	Source
CAS Number	913835-75-3	PubChem
Molecular Formula	C ₇ H ₈ BClO ₃	PubChem
Molecular Weight	186.4 g/mol	PubChem
Melting Point	155-160 °C	Commercial Suppliers
Solubility	Soluble in methanol, DMSO, THF	General Chemical Knowledge

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Structure of **2-Chloro-5-hydroxymethylphenylboronic acid**.

- The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3][4]
- The Chloro Group [-Cl]: As an ortho-substituent to the boronic acid, it sterically influences the coupling reaction and provides an additional handle for subsequent nucleophilic aromatic substitution or other cross-coupling reactions.
- The Hydroxymethyl Group [-CH₂OH]: This group offers a site for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, significantly increasing the synthetic diversity of its products.

Synthesis and Reaction Protocol

A robust and reproducible synthesis is critical for the application of any building block. The preparation of **2-chloro-5-hydroxymethylphenylboronic acid** can be achieved from commercially available precursors. The following protocol is based on established organometallic methodologies.

Synthetic Workflow Overview

The synthesis leverages a directed ortho-metallation strategy, a powerful technique for regioselective functionalization of aromatic rings.



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Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-Cl), Potassium bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated aq. NaCl.

- Step 1: Protection of the Hydroxyl Group.
 - Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.
 - Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.
Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol to form the alkoxide.
 - After stirring for 30 minutes, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.
 - Quench the reaction with saturated aq. NH₄Cl and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude MOM-protected ether is typically used without further purification.
- Step 2: Directed ortho-Metalation and Borylation.

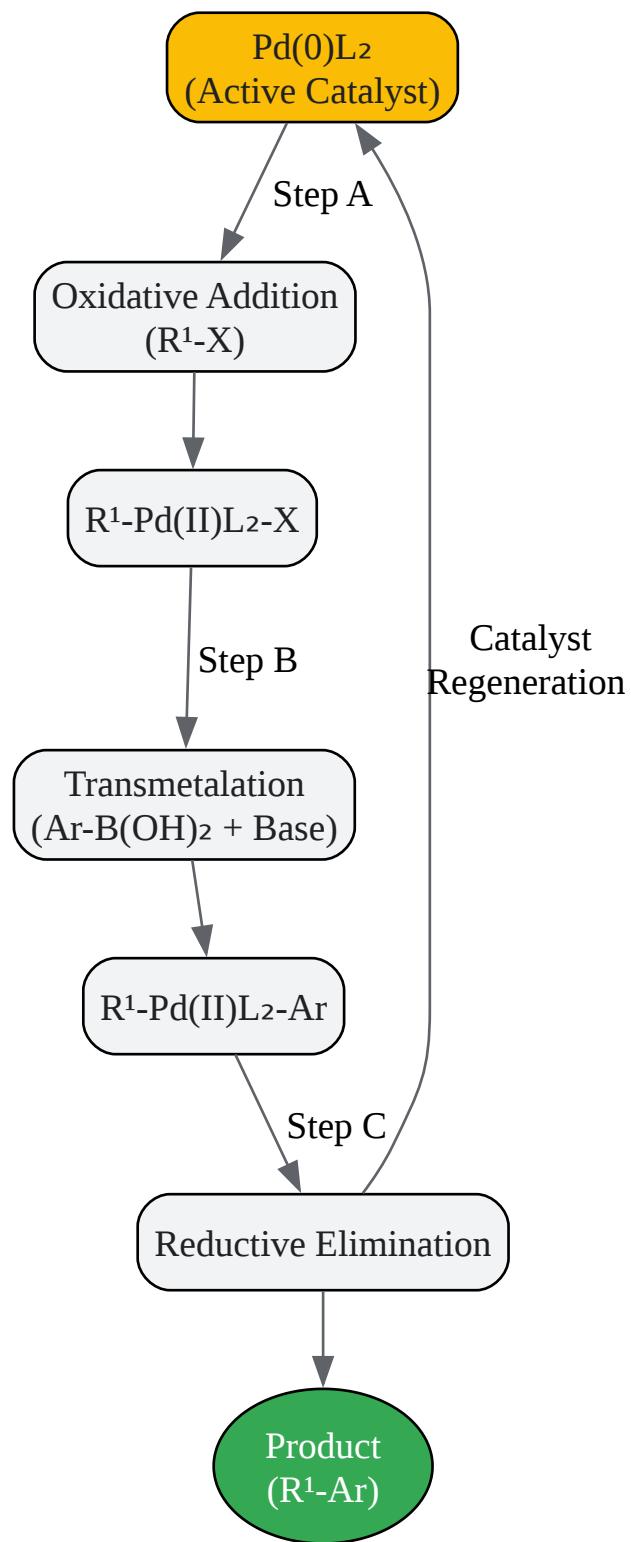
- Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C under Argon.
 - Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM ether is a powerful directing group, coordinating to the lithium cation and directing the deprotonation to the adjacent ortho position (C2).
 - Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Step 3: Hydrolysis and Deprotection.
 - Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM protecting group.
 - Stir vigorously for 2-3 hours at room temperature.
 - Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - The crude solid can be purified by recrystallization or silica gel chromatography to yield **2-chloro-5-hydroxymethylphenylboronic acid**.

Key Chemical Transformations

The strategic value of this reagent lies in its capacity for selective, high-yield transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl core of countless pharmaceutical agents.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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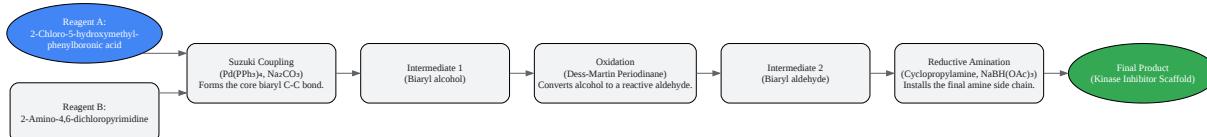
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, **2-chloro-5-hydroxymethylphenylboronic acid** would serve as the "Ar-B(OH)₂" component, coupling with an aryl or heteroaryl halide (R¹-X) to generate a complex biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[1]

Application in Drug Discovery: A Case Study

To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.



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